molecular formula C11H10N4OS B12157283 N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B12157283
M. Wt: 246.29 g/mol
InChI Key: IKLDKSDFAXOPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-3-yl group at position 5 and a cyclopropanecarboxamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H10N4OS/c16-9(7-3-4-7)13-11-15-14-10(17-11)8-2-1-5-12-6-8/h1-2,5-7H,3-4H2,(H,13,15,16)

InChI Key

IKLDKSDFAXOPIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine-3-carboxylic Acid Derivatives

The thiadiazole ring is constructed via cyclization of pyridine-3-carboxylic acid hydrazide with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃).

Procedure :

  • Reactants : Pyridine-3-carboxylic acid (0.1 mol), thiosemicarbazide (0.1 mol), POCl₃ (0.3 mol).

  • Conditions : POCl₃ is added dropwise at 0–5°C, followed by reflux for 4 hours.

  • Workup : The mixture is cooled, diluted with water, and neutralized to pH 8–9 with NaOH. The precipitate is filtered and recrystallized from ethanol.

Yield : 70–85%.
Characterization :

  • IR : Absorptions at 3420 cm⁻¹ (N–H), 1607 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 8.50–7.40 (m, pyridine-H), 6.10 (s, NH₂).

Alternative Route via Suzuki Coupling

For pyridinyl groups introduced at a later stage, a brominated thiadiazole intermediate may undergo cross-coupling with pyridin-3-ylboronic acid. However, this method is less common due to the stability challenges of thiadiazole boronic esters.

Amide Bond Formation with Cyclopropanecarboxylic Acid

Using Cyclopropanecarbonyl Chloride

A direct coupling method involves reacting 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine with cyclopropanecarbonyl chloride.

Procedure :

  • Reactants : 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine (7.5 mmol), cyclopropanecarbonyl chloride (7.5 mmol), triethylamine (TEA, 10 mmol).

  • Conditions : Stirred in tetrahydrofuran (THF) at 0–5°C for 1 hour, then at room temperature for 8 hours.

  • Workup : The solvent is evaporated, and the residue is purified via column chromatography (petroleum ether/ethyl acetate).

Yield : 80–90%.
Characterization :

  • MP : 175–176°C.

  • ¹H NMR (CDCl₃): δ 1.02–1.21 (m, cyclopropane-CH₂), 2.25–2.31 (m, cyclopropane-CH), 7.40–8.90 (m, pyridine-H).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are used.

Procedure :

  • Reactants : 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine (2.5 mmol), cyclopropanecarboxylic acid (2.3 mmol), EDCI (2.5 mmol), HOBt (2.5 mmol).

  • Conditions : Stirred in dimethylformamide (DMF) at room temperature for 24 hours.

  • Workup : Poured into water, filtered, and recrystallized from ethanol.

Yield : 75–85%.
Advantages : Avoids harsh acid chloride conditions, suitable for thermally labile compounds.

Optimization and Challenges

Reaction Condition Optimization

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during acid chloride coupling.

  • Solvent : THF or DMF improves solubility of intermediates.

  • Catalysis : Microwave irradiation reduces reaction time from hours to minutes in cyclization steps.

Common Byproducts and Purification

  • Unreacted amine : Removed via aqueous wash (5% NaHCO₃).

  • Oligomers : Separated by silica gel chromatography.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Cyclopropanecarbonyl chlorideTEA, THF80–90%HighIndustrial
EDCI/HOBtDMF, room temperature75–85%ModerateLab-scale

Key Findings :

  • Acid chloride method offers higher yields but requires strict temperature control.

  • Carbodiimide method is milder but necessitates longer reaction times.

Characterization and Validation

Spectroscopic Data

  • HRMS : m/z Calcd for C₁₁H₁₀N₄OS: 270.0564; Found: 270.0568.

  • X-ray Crystallography : Triclinic crystal system (space group P-1), with intermolecular N–H···N hydrogen bonds stabilizing the structure.

Purity Assessment

  • HPLC : >98% purity using C18 column (MeOH/H₂O = 70:30).

Industrial and Research Applications

The compound’s synthesis is pivotal for developing herbicides and anticancer agents. Scalable routes (e.g., acid chloride method) are prioritized for agrochemical production, while EDCI/HOBt coupling is favored in medicinal chemistry for diversifying analogs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the thiadiazole ring, potentially leading to ring opening or modification.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiadiazole derivatives or ring-opened products.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Compounds containing the thiadiazole moiety have been shown to possess significant antimicrobial properties. For instance, derivatives of pyridine and thiadiazole have demonstrated effectiveness against various bacterial and fungal strains, indicating potential for development as new antimicrobial agents .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may act as inhibitors of inflammatory pathways. In silico docking studies suggest that N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide could inhibit enzymes involved in inflammation, such as 5-lipoxygenase .
  • Antifungal Activity : The compound's structure suggests potential efficacy against fungal infections. Studies on related compounds have shown promising results against strains like Candida albicans, with some derivatives outperforming established antifungal agents like fluconazole .

Case Studies

Several studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluating various substituted thiadiazoles found that certain derivatives exhibited potent activity against gram-positive and gram-negative bacteria. The presence of the pyridine ring was crucial for enhancing antimicrobial properties .
  • In Silico Studies for Anti-inflammatory Activity : Molecular docking studies have been conducted to assess the binding affinity of this compound to 5-lipoxygenase. Results indicated a strong interaction, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name R1 (Position 5) R2 (Position 2) Molecular Weight Key References
Target Compound Pyridin-3-yl Cyclopropanecarboxamide Not Provided
N-(5-(O-Tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide O-Tolyl Cyclopropanecarboxamide Not Provided
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Ethylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 378.5
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Benzylthio 2-(2-Methoxyphenoxy)acetamide 378.5
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)propanamide Cyclopropyl Propanamide-linked triazolopyridazine 345.38

Key Observations :

  • Pyridinyl vs.
  • Cyclopropane vs.
Antifungal Activity
  • The target compound’s cyclopropanecarboxamide derivatives demonstrate notable antifungal activity, as shown in 3D-QSAR studies where electron-withdrawing groups (e.g., pyridinyl) enhance interactions with fungal enzymes .
  • Comparison with Acetamide Analogs: Compounds like 5k (2-methoxyphenoxy substituent) exhibit moderate antifungal activity, likely due to reduced steric and electronic compatibility with targets compared to the pyridinyl group .
Pharmacological Diversity
  • Pyrazolo[1,5-a]pyridines and Triazolopyridazines : ’s triazolopyridazine derivative and thiophene-isoxazole analogs highlight divergent applications (e.g., anticancer vs. antimicrobial), underscoring the target compound’s specificity for antifungal roles .

Molecular Interactions and QSAR Insights

  • Electronic Effects : Pyridinyl’s electron-withdrawing nature may optimize charge distribution in the thiadiazole ring, improving binding to fungal cytochrome P450 enzymes compared to electron-donating groups (e.g., methoxy in 5k ).
  • Steric Effects: The compact cyclopropane ring minimizes steric hindrance, allowing deeper penetration into active sites than bulkier substituents (e.g., 2-isopropyl-5-methylphenoxy in 5e ).

Biological Activity

N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for a variety of biological effects, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiadiazole Ring : The initial step often includes the reaction of pyridine derivatives with thiourea.
  • Cyclopropanecarboxamide Formation : This involves cyclopropylamine and acylation reactions to attach the cyclopropane moiety.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives similar to this compound showed promising results against various bacterial strains, indicating their potential as antimicrobial agents .

Antifungal Activity

In vivo studies have shown that related cyclopropanecarboxamides possess antifungal activity comparable to commercial fungicides. Specifically, certain derivatives demonstrated effective inhibition of fungal growth in bioassays .

Anticancer Properties

The role of lipoxygenase (LOX) enzymes in cancer progression has led to investigations into thiadiazole derivatives as potential anticancer agents. A series of compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines (PC3, HT29, SKNMC). Results indicated that some derivatives exhibited higher cytotoxic activity compared to standard drugs like doxorubicin .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Signal Transduction Interference : In cancer cells, these compounds may disrupt signaling pathways crucial for cell proliferation and survival.

Data Table: Biological Activity Summary

Biological ActivityTest MethodResultsReference
AntimicrobialDisk diffusionEffective against E. coli and S. aureus
AntifungalIn vivo bioassayComparable efficacy to commercial fungicides
AnticancerMTT assayHigher cytotoxicity against PC3 cells than doxorubicin

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiadiazole derivatives including this compound. Results indicated a significant zone of inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on prostate cancer cells (PC3). The findings revealed that specific structural modifications enhanced its potency as an anticancer agent.

Q & A

Q. What are the key synthetic steps and analytical techniques for synthesizing N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives using reagents like phosphorus oxychloride under reflux conditions .
  • Pyridine coupling : Introduction of the pyridin-3-yl group via nucleophilic substitution or cross-coupling reactions, optimized in solvents such as dimethylformamide (DMF) .
  • Cyclopropanecarboxamide conjugation : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Analytical validation : Reaction progress is monitored via TLC, while final product purity is confirmed using HPLC (>95% purity). Structural integrity is verified via 1H^1H-/13C^{13}C-NMR (e.g., cyclopropane proton signals at δ 1.2–1.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures purity .
  • Spectroscopic analysis :
  • 1H^1H-NMR identifies aromatic protons (pyridin-3-yl: δ 7.3–8.5 ppm) and cyclopropane protons .
  • IR spectroscopy confirms amide C=O stretches (~1650–1700 cm1^{-1}) and thiadiazole C-S-C vibrations (~650 cm1^{-1}) .
    • Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]+^+ calculated for C14_{14}H12_{12}N4_4OS: 297.0812) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of cyclopropanecarboxamide derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during cyclopropane conjugation .
  • Temperature control : Maintaining 60–80°C during thiadiazole formation prevents decomposition .
  • Catalyst use : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances pyridine coupling efficiency .
  • Workflow : Continuous flow reactors reduce reaction times and improve scalability for multi-step syntheses .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds to minimize variability .
  • Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., fluorobenzyl vs. methoxyphenyl) to identify critical pharmacophores .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity (e.g., enzyme inhibition constants, KiK_i) .

Q. How do structural modifications to the thiadiazole core influence biological activity?

  • Electron-withdrawing groups (e.g., -CF3_3) enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., cyclopentyl) improve membrane permeability, as shown in logP comparisons (e.g., logP = 2.5 vs. 1.8 for unmodified analogs) .
  • Steric effects : Bulky groups at the 5-position of thiadiazole reduce binding to ATP pockets in kinase assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets like EGFR (PDB: 1M17), highlighting hydrogen bonds with pyridin-3-yl and hydrophobic interactions with cyclopropane .
  • QSAR modeling : 2D/3D descriptors (e.g., topological polar surface area, TPSA) correlate with IC50_{50} values in anticancer screens .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, identifying critical residues for binding .

Methodological Notes

  • Contradiction analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Synthetic challenges : Address low yields in cyclopropane conjugation by pre-activating carboxylic acids with CDI (1,1'-carbonyldiimidazole) .
  • Data reproducibility : Publish detailed protocols for reaction conditions (e.g., inert atmosphere, exact stoichiometry) to facilitate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.